![molecular formula C29H25N B14216357 2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole CAS No. 824421-66-1](/img/structure/B14216357.png)
2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with benzyl and naphthalen-1-ylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole typically involves multi-step organic reactions. One common method involves the reaction of naphthalen-1-ylmethyl bromide with 2,3-dibenzylpyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
Applications De Recherche Scientifique
2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibenzyl-1H-pyrrole: Lacks the naphthalen-1-ylmethyl group, making it less complex.
1-Benzyl-2,3-dimethyl-1H-pyrrole: Contains methyl groups instead of benzyl and naphthalen-1-ylmethyl groups.
Naphthalen-1-ylmethyl-1H-pyrrole: Lacks the dibenzyl substitution.
Uniqueness
2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole is unique due to its combination of benzyl and naphthalen-1-ylmethyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of structure-activity relationships.
Propriétés
Numéro CAS |
824421-66-1 |
|---|---|
Formule moléculaire |
C29H25N |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
2,3-dibenzyl-1-(naphthalen-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C29H25N/c1-3-10-23(11-4-1)20-26-18-19-30(29(26)21-24-12-5-2-6-13-24)22-27-16-9-15-25-14-7-8-17-28(25)27/h1-19H,20-22H2 |
Clé InChI |
VJXIKFFTNZHYSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(N(C=C2)CC3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


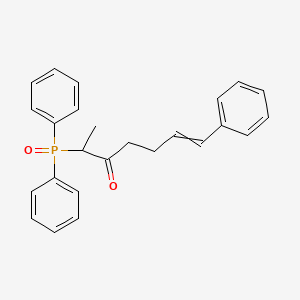

![7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester](/img/structure/B14216294.png)


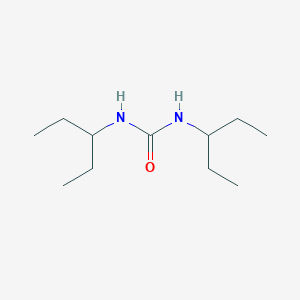
![4-{2-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]ethyl}piperidine](/img/structure/B14216337.png)
![3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro-](/img/structure/B14216341.png)
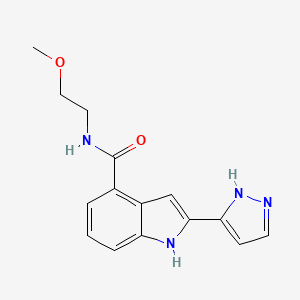
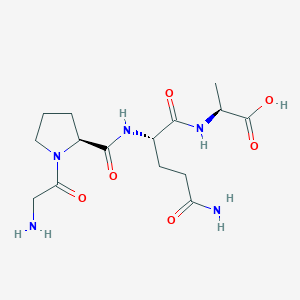

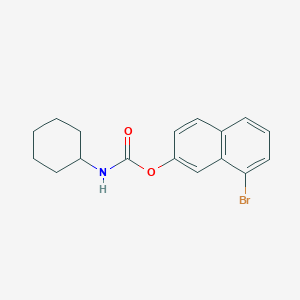

![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14216360.png)
